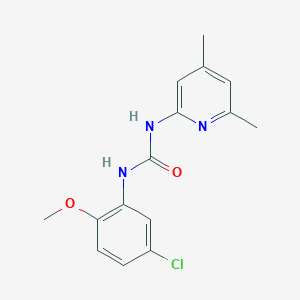
N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)thiourea
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using various methods and has shown promising results in different studies.
Applications De Recherche Scientifique
Structural Characterization
- Aryl thiourea derivatives, including those similar to N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)thiourea, have been structurally characterized. Studies have shown the formation of new compounds through oxidative cyclization and the identification of complex molecular structures. These findings are crucial for understanding the compound's potential applications in various fields (Tadjarodi et al., 2007).
Biological Evaluation
- Some derivatives of thiourea, including those structurally similar to the specified compound, have been evaluated for their biological activities. These studies have revealed significant antimicrobial and antiviral activities, suggesting potential applications in medical research and pharmaceutical development (Rashan et al., 1991).
Molecular Docking and Cytotoxicity Studies
- Research has been conducted on thiourea derivatives for molecular docking, DNA binding, and cytotoxicity analysis. Such studies are vital for drug development, as they provide insights into the compound's interaction with biological molecules and its potential effectiveness in treating diseases (Mushtaque et al., 2016).
Anticancer Potential
- Thiourea derivatives have been studied for their anticancer properties. Research has shown that these compounds exhibit potent antitumor activities, offering a promising avenue for developing new cancer treatments (Parmar et al., 2021).
Crystal Structure Analysis
- The crystal structures of various thiourea derivatives have been investigated, providing valuable information about their physical and chemical properties. This research is essential for understanding how these compounds can be utilized in different applications (Abosadiya et al., 2019).
Sensor Applications
- This compound derivatives have been used in the fabrication of sensors, particularly for detecting metal ions. This application is significant in environmental monitoring and industrial processes (Alizamani et al., 2007).
Propriétés
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-15-10-6-4-5-9(7-10)14-12(18)13-8-11(16-2)17-3/h4-7,11H,8H2,1-3H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXMSKXPGCWBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)
![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)


![6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5883652.png)

![methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate](/img/structure/B5883669.png)
![N-[4-(aminosulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5883674.png)


